2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its effects on cellular processes.
Medicine: Researchers investigate its potential as a drug candidate for treating various diseases, focusing on its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxan-4-yl moiety, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the acetamide linkage through a reaction with cyclopentylsulfanyl acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(cyclopentylsulfanyl)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide shares structural similarities with other acetamide derivatives and compounds containing cyclopentylsulfanyl groups.
Methoxyphenyl oxan derivatives:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for developing new materials and therapeutic agents.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-23-17-8-6-16(7-9-17)20(10-12-24-13-11-20)15-21-19(22)14-25-18-4-2-3-5-18/h6-9,18H,2-5,10-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLRRIKMJNEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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